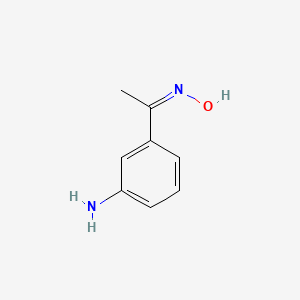

3'-Aminoacetophenone oxime

Description

Significance of Oxime Functionality in Advanced Organic Chemistry and Supramolecular Systems

The oxime functional group (-C=N-OH) is a cornerstone in various domains of chemistry, demonstrating remarkable versatility in organic synthesis, coordination chemistry, and the development of supramolecular structures. rsc.orgresearchgate.net Oximes are generally stable compounds, yet they possess a reactivity that allows for a multitude of chemical transformations. numberanalytics.com This includes their role as precursors in the synthesis of nitrogen-containing heterocycles, amines, and amides through reactions like the Beckmann rearrangement. vedantu.combritannica.com The ability of the oxime group to form iminyl radicals upon fragmentation of the N-O bond has opened avenues for novel synthetic strategies. rsc.org

In the realm of supramolecular chemistry, the oxime's hydroxyl group and nitrogen atom are key players in forming hydrogen bonds, which are fundamental to the self-assembly of complex architectures. rsc.orgrsc.org The amphoteric nature of oximes, stemming from the acidic hydroxy group and the basic nitrogen atom, allows them to participate in diverse non-covalent interactions. rsc.org This has been instrumental in crystal engineering, where the predictable hydrogen-bonding patterns of oximes are exploited to design new functional materials. rsc.org Furthermore, oxime derivatives have shown great potential in the recognition of ions and molecules, a critical aspect of sensor technology. researchgate.net

Contextualization of Acetophenone (B1666503) Oxime Derivatives in Current Research Trajectories

Acetophenone oxime and its derivatives are a specific class of ketoximes that are actively being investigated for a variety of applications. arpgweb.com Research has demonstrated their utility as intermediates in the synthesis of a wide array of organic compounds. arpgweb.comresearchgate.netrepec.org For instance, studies have explored the synthesis of various acetophenone oximes and their subsequent conversion into esters, highlighting their role as building blocks for more complex molecules. arpgweb.comarpgweb.com

A significant area of research for acetophenone oxime derivatives is in the development of new materials and biologically active compounds. arpgweb.comarpgweb.com The synthesis of novel oxime derivatives from acetophenones containing additional functional groups, such as thiazole (B1198619) and ether moieties, has been a focus of recent studies. researchgate.netbenthamdirect.com These efforts aim to create molecules with tailored properties for potential applications in medicinal chemistry and materials science. The investigation into their antimicrobial properties, for example, underscores their relevance in the search for new therapeutic agents. arpgweb.com The synthesis of 4-aminoacetophenone oxime and its use in creating electrochemical sensors for detecting organophosphorus nerve agent mimics further illustrates the practical applications of this class of compounds. alfa-chemistry.com

Fundamental Research Questions and Objectives Pertaining to 3'-Aminoacetophenone (B120557) Oxime

The specific placement of the amino group at the meta-position of the acetophenone ring in 3'-Aminoacetophenone oxime presents a unique set of research questions. A primary objective is to understand how the interplay between the amino and oxime functionalities influences the compound's chemical reactivity, coordination behavior, and supramolecular assembly.

Key research inquiries include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its derivatives is a fundamental objective. asianpubs.org This includes thorough characterization using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compounds. arpgweb.com

Coordination Chemistry: Investigating the coordination behavior of this compound with various metal ions is a significant area of research. The presence of multiple potential coordination sites (the amino nitrogen, the oxime nitrogen, and the oxime oxygen) suggests the potential for forming a diverse range of metal complexes with interesting structural and electronic properties. rsc.orgrsc.org

Supramolecular Chemistry and Crystal Engineering: A central research goal is to explore the self-assembly of this compound through hydrogen bonding and other non-covalent interactions. iitg.ac.in Understanding the resulting supramolecular architectures is crucial for designing new materials with specific properties.

Applications in Materials Science and Synthesis: A forward-looking objective is to leverage the unique properties of this compound for practical applications. This includes its use as a precursor for the synthesis of novel heterocyclic compounds, polymers, and as a ligand in catalysis. numberanalytics.combritannica.com Research into its potential as a building block for functional materials, such as those with specific optical or electronic properties, is an active area of exploration. iitg.ac.in

Research Findings on this compound

Recent research has provided valuable insights into the synthesis and properties of this compound.

A study by Wang et al. (2014) detailed the synthesis of this compound by reacting 3-aminoacetophenone with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in a hot ethanolic solution. asianpubs.org The resulting product was a pale-yellow solid. The study also reported the synthesis of other bisoxime-type compounds. asianpubs.org

Table 1: Synthesis of this compound

| Reactants | Reagents | Solvent | Product |

|---|---|---|---|

| 3-Aminoacetophenone | Hydroxylamine hydrochloride, Sodium acetate trihydrate | Ethanol (B145695) | This compound |

Data sourced from Wang et al., 2014. asianpubs.org

The characterization of this compound has been reported, confirming its molecular structure.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| CAS Number | 6011-18-3 |

Data sourced from PubChem CID 5357724. nih.govbldpharm.com

Further research has explored the utility of aminoacetophenone oxime derivatives in various applications. For example, while not the 3'-isomer, research on 2'-aminoacetophenone (B46740) oxime has demonstrated its use as a precursor in the synthesis of indazoles, highlighting the synthetic potential of this class of compounds. orgsyn.org Similarly, studies on 2-aminoacetophenone (B1585202) have led to the preparation of O-benzyloxime ether substituted amidocyclohexadienes, which can be used to form indolin-2-ones. acs.org These examples showcase the broader interest in amino-substituted acetophenone oximes as versatile synthetic intermediates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-(3-aminophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVHZPGARRZDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-18-3 | |

| Record name | 1-(3-Aminophenyl)ethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Strategies and Methodologies for 3 Aminoacetophenone Oxime and Analogues

Direct Oximation Reactions of 3'-Aminoacetophenone (B120557)

The most straightforward method for preparing 3'-Aminoacetophenone oxime is the direct condensation reaction between 3'-Aminoacetophenone and hydroxylamine (B1172632). wikipedia.org This reaction is a cornerstone of imine chemistry and can be influenced by several factors to control yield and purity. numberanalytics.com

A typical laboratory synthesis involves reacting 3'-Aminoacetophenone with hydroxylamine hydrochloride. asianpubs.org The presence of a base, such as sodium acetate (B1210297), sodium hydroxide (B78521), or potassium hydroxide, is common to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile. asianpubs.orgarpgweb.comorgsyn.org For instance, one documented procedure involves stirring 3'-Aminoacetophenone with hydroxylamine hydrochloride and sodium acetate in a hot ethanolic solution. asianpubs.org Another approach utilizes potassium hydroxide in an aqueous solution with the reactants under reflux conditions. arpgweb.com

Table 1: Examples of Direct Oximation Conditions for Aminoacetophenone Analogues

| Starting Material | Reagents | Base | Solvent | Conditions | Yield | Reference |

| 3'-Aminoacetophenone | Hydroxylamine hydrochloride | Sodium acetate trihydrate | Ethanol (B145695) | 55 °C, 12 h | 68.2% | asianpubs.org |

| 2'-Aminoacetophenone (B46740) | Hydroxylamine hydrochloride | Sodium hydroxide | Ethanol/Water | 60 °C, 1 h | - | orgsyn.org |

| 4'-Aminoacetophenone | Hydroxylamine hydrochloride | Potassium hydroxide | Water | Reflux | - | arpgweb.com |

The formation of an oxime from a ketone and hydroxylamine proceeds via a nucleophilic addition-elimination mechanism. numberanalytics.com The reaction is often catalyzed by acid. numberanalytics.com

The mechanistic steps are generally understood as:

Activation of the Carbonyl Group: In acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.com

Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine. numberanalytics.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.

Dehydration: The resulting intermediate readily eliminates a molecule of water, a process facilitated by the protonation of the hydroxyl group, which makes it a good leaving group. This elimination step forms the carbon-nitrogen double bond (C=N) characteristic of the oxime. numberanalytics.com

The pH of the reaction medium is a critical parameter. The reaction is typically most effective in slightly acidic conditions (pH 4-5), which provides enough acid to catalyze the reaction without significantly protonating the hydroxylamine nucleophile and rendering it non-reactive. numberanalytics.com

Since 3'-Aminoacetophenone is an unsymmetrical ketone, its oxime can exist as two geometric stereoisomers: (E) and (Z). numberanalytics.com The arrangement of the hydroxyl group relative to the substituted phenyl and methyl groups determines the isomer. The ratio of these isomers can be significantly influenced by various reaction parameters. numberanalytics.comresearchgate.net

Thermodynamic vs. Kinetic Control: The formation of E/Z isomers can be under either kinetic or thermodynamic control. Often, one isomer is formed faster (kinetic product), while the other is more stable (thermodynamic product). The E-isomer of acetophenone (B1666503) oximes is generally found to be the more stable form. misuratau.edu.ly

Temperature: Temperature plays a crucial role in determining the isomer ratio by affecting the position of the equilibrium between the E and Z forms. researchgate.net Heating a mixture of isomers can facilitate interconversion, often leading to an enrichment of the more thermodynamically stable isomer.

pH and Catalysts: The reaction pH and the choice of catalyst can also influence the stereochemical outcome. acs.org Classical synthesis methods frequently yield a mixture of the two geometric isomers. researchgate.net For acetophenone oxime itself, an E/Z isomer ratio of approximately 8:1 has been reported under certain conditions. arpgweb.comresearchgate.net The specific ratio for this compound would depend on the precise conditions employed. The isomers can often be separated by standard techniques like column chromatography or identified and quantified using spectroscopic methods such as 1H NMR. researchgate.netsemanticscholar.org

Derivatization Strategies for this compound

The oxime functionality (C=N-OH) is a versatile handle for further chemical modification, allowing for the synthesis of various derivatives, primarily through reactions at the hydroxyl group.

Oxime esters are a prominent class of derivatives prepared from oximes. ijprajournal.com They are synthesized by the acylation of the oxime's hydroxyl group. This is typically achieved by reacting the oxime with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. arpgweb.com

A specific example is the synthesis of bridged terphthaloyl oxime esters from various substituted acetophenone oximes, including the amino-substituted variant. arpgweb.com In this procedure, two equivalents of the acetophenone oxime are reacted with one equivalent of terphthaloyl chloride under basic conditions to yield the corresponding diester. arpgweb.com

Table 2: General Reaction for Oxime Ester Synthesis

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

| Acetophenone Oxime Derivative | Terphthaloyl chloride | Bridged Terphthaloyl Oxime Ester | Basic, 0 °C to room temp. | arpgweb.com |

| Aldoxime or Ketoxime | Carboxylic Acid/Derivative | Oxime Ester | Condensation | ijprajournal.com |

Another important derivatization strategy is the O-alkylation of the oxime to form oxime ethers. acs.org These reactions involve converting the hydroxyl group into an ether linkage.

Standard methods for synthesizing oxime ethers involve reacting the oxime with an alkylating agent, such as an alkyl halide or sulfate, in a basic medium. acs.org The base deprotonates the oxime's hydroxyl group, forming an oximate anion, which then acts as a nucleophile to displace the halide from the alkylating agent. Methodologies have been developed for the synthesis of O-benzyloxime ethers from the closely related 2-aminoacetophenone (B1585202) oxime, which serves as a model for the derivatization of this compound. acs.org

Exploration of Green Chemistry Principles in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry approaches have been developed for oxime synthesis. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Solvent-Free Synthesis: One innovative approach involves the solvent-free synthesis of oximes by simply grinding the carbonyl compound, hydroxylamine hydrochloride, and a catalyst like bismuth(III) oxide (Bi₂O₃) together at room temperature using a mortar and pestle. nih.gov This method is rapid, efficient, and minimizes waste. nih.gov Another solvent-free protocol uses a recoverable SiO₂@FeSO₄ nanocomposite catalyst under mild heating, offering short reaction times and an easy work-up. nanochemres.org

Aqueous and Catalytic Systems: The use of water as a solvent is a key principle of green chemistry. researchgate.net Methods have been reported that use water as the reaction medium, sometimes in conjunction with catalysts like natural acids derived from fruit juice or specialized solid catalysts like TS-1. ijprajournal.comresearchgate.net Solid-supported synthesis on materials like silica (B1680970) gel also represents a greener alternative, simplifying product isolation and potentially allowing for catalyst recycling. zenodo.org

These green methodologies, while often demonstrated on a range of aldehydes and ketones, are broadly applicable and represent promising, environmentally benign alternatives for the industrial-scale synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of 3'-Aminoacetophenone (B120557) oxime. It provides critical information about the chemical environment of individual protons and carbon atoms, which is essential for confirming the compound's structure and analyzing its isomeric forms. creative-biostructure.com

Proton NMR (¹H NMR) Chemical Shift Assignment and Multiplicity Interpretation

The ¹H NMR spectrum of 3'-Aminoacetophenone oxime displays characteristic signals that can be assigned to the different protons within the molecule. The aromatic protons typically appear as a complex multiplet in the region of δ 6.5-7.4 ppm. arpgweb.comarpgweb.com The methyl protons (CH₃) adjacent to the oxime group resonate as a singlet at approximately δ 2.02 ppm. arpgweb.com A broad singlet corresponding to the amino group (NH₂) protons is observed around δ 5.32 ppm. arpgweb.com The hydroxyl proton (OH) of the oxime group gives rise to a singlet further downfield. arpgweb.com The specific chemical shifts and multiplicities are crucial for confirming the substitution pattern of the aromatic ring and the presence of the key functional groups. chegg.com

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-CH | 7.32 (d, J = 7.3 Hz, 2H) | Doublet |

| Aromatic-CH | 6.53 (d, J = 6.5 Hz, 2H) | Doublet |

| -NH₂ | 5.32 (br s, 2H) | Broad Singlet |

| -CH₃ | 2.02 (s, 3H) | Singlet |

Data sourced from DMSO-d₆ solvent. arpgweb.com

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The spectrum reveals distinct signals for each carbon atom in the molecule, allowing for unambiguous confirmation of its framework. The carbon atom of the C=N oxime group typically resonates in the range of δ 150-160 ppm. Aromatic carbons show signals in the region of δ 110-150 ppm, with their specific shifts influenced by the positions of the amino and oxime-ethyl substituents. The methyl carbon (CH₃) appears at a characteristic upfield shift.

Determination of E/Z Isomer Ratios via NMR Integration

Due to the presence of the C=N double bond, this compound can exist as a mixture of E and Z geometric isomers. creative-biostructure.com ¹H NMR spectroscopy is a powerful tool for determining the ratio of these isomers in a sample. nih.govrsc.org The chemical shifts of the protons, particularly those close to the C=N bond (like the methyl and aromatic protons), are often different for the E and Z isomers. arpgweb.comnih.gov By integrating the signals corresponding to each isomer, the relative abundance of the E and Z forms can be quantified. For instance, in some acetophenone (B1666503) oximes, the methyl protons of the major and minor isomers can appear as distinct singlets, allowing for direct comparison of their integral areas. arpgweb.com

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the oxime's hydroxyl group and the N-H stretching of the amino group. cdnsciencepub.comwikipedia.orgresearchgate.net The C=N stretching vibration of the oxime functionality typically appears around 1640-1665 cm⁻¹. cdnsciencepub.comwikipedia.org The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. thieme-connect.de The N-O stretching vibration can be observed around 920-950 cm⁻¹. wikipedia.org

Table 2: Diagnostic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (oxime) / N-H (amine) | Stretching | 3200-3500 (broad) |

| C=N (oxime) | Stretching | 1640-1665 |

| C=C (aromatic) | Stretching | 1450-1600 |

| N-O (oxime) | Stretching | 920-950 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the aromatic ring and the C=N chromophore gives rise to characteristic absorption bands in the UV-Vis spectrum. The electronic transitions, such as π → π* and n → π*, are responsible for the absorption of UV or visible light. The position and intensity of these absorption maxima can be influenced by the solvent and the substitution pattern on the aromatic ring. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the UV-Vis spectrum and aid in the assignment of electronic transitions. science.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The mass spectrum typically shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound (150.18 g/mol ). arpgweb.comnih.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic compounds and amines can be observed. libretexts.org For this compound, the mass spectrum shows a molecular ion peak at m/z 150. arpgweb.com Other significant fragments are observed at m/z 133, 118, 93, and 65, which can be attributed to the loss of various neutral fragments from the molecular ion. arpgweb.com

Table 3: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 150 | 100 | [M]⁺ |

| 133 | 50 | [M - NH₃]⁺ |

| 118 | 35 | [M - O]⁺ |

| 93 | 40 | [M - CH₃CN]⁺ |

| 65 | 60 | [C₅H₅]⁺ |

Data obtained from electron ionization (EI) mass spectrometry. arpgweb.com

X-ray Crystallography for Solid-State Structural Determination

The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is definitively achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structural properties of a compound.

Despite its importance as a chemical intermediate, a comprehensive search of crystallographic databases and scientific literature did not yield a publicly available single-crystal X-ray structure for this compound. While the synthesis of this compound is described in the literature, researchers have focused on the crystallographic analysis of its more complex derivatives or its metal complexes. researchgate.netasianpubs.org

For instance, the crystal structure of 3,3'-[2,2'-(1,2-ethylenedioxy)dibenzylmethylimino]bis(acetophenone oxime), a molecule synthesized from this compound, has been determined. researchgate.net However, this does not provide the crystallographic data for the parent oxime itself. The lack of a deposited crystal structure for this compound means that specific details regarding its unit cell dimensions, space group, and the precise geometry of its intermolecular interactions in the solid state remain undetermined.

To illustrate the type of data that would be obtained from such an analysis, the following tables are provided as a template for what would be expected if the crystallographic data were available.

Table 1: Crystal Data and Structure Refinement for this compound (Data not available)

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₀N₂O |

| Formula weight | 150.18 g/mol |

| Temperature | N/A |

| Wavelength | N/A |

| Crystal system | N/A |

| Space group | N/A |

| Unit cell dimensions | a = N/A Å α = N/A °b = N/A Å β = N/A °c = N/A Å γ = N/A ° |

| Volume | N/A ų |

| Z | N/A |

| Density (calculated) | N/A Mg/m³ |

| Absorption coefficient | N/A mm⁻¹ |

| F(000) | N/A |

| Crystal size | N/A mm³ |

| Theta range for data collection | N/A to N/A ° |

| Index ranges | N/A |

| Reflections collected | N/A |

| Independent reflections | N/A |

| Completeness to theta | N/A % |

| Absorption correction | N/A |

| Max. and min. transmission | N/A |

| Refinement method | N/A |

| Data / restraints / parameters | N/A |

| Goodness-of-fit on F² | N/A |

| Final R indices [I>2sigma(I)] | R1 = N/AwR2 = N/A |

| R indices (all data) | R1 = N/AwR2 = N/A |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound (Data not available)

| Atoms | Length (Å) | Atoms | Angle (°) | |

|---|---|---|---|---|

| O-N | N/A | O-N-C | N/A | |

| N-C | N/A | N-C-C(aromatic) | N/A | |

| C-C(methyl) | N/A | N-C-C(methyl) | N/A |

Without experimental crystallographic data, a detailed discussion of the solid-state packing, hydrogen bonding network, and potential polymorphs of this compound cannot be conducted. The acquisition of single crystals suitable for X-ray diffraction analysis would be a valuable contribution to the full structural characterization of this compound.

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Reactivity of the Oxime and Amino Moieties

The presence of lone pairs of electrons on the nitrogen and oxygen atoms of the oxime group, as well as on the nitrogen of the amino group, confers nucleophilic character to the molecule. This allows it to react with a variety of electrophilic species.

Both the oxime and the amino group can act as sites for electrophilic attack. The oxime moiety is an ambidentate nucleophile, with potential for reaction at either the nitrogen or the oxygen atom. Generally, O-alkylation and O-acylation are more common than their N-counterparts. For instance, reaction with alkyl halides or acyl chlorides typically leads to the formation of oxime ethers and esters, respectively.

The amino group on the phenyl ring is also a potent nucleophile and will readily react with electrophiles. In a competitive scenario, the relative reactivity of the amino group versus the oxime group depends on the reaction conditions, such as the nature of the electrophile and the pH of the medium. Protonation of the more basic amino group under acidic conditions would deactivate it towards electrophilic attack, potentially allowing for selective reaction at the less basic oxime site. Conversely, under neutral or basic conditions, the amino group's nucleophilicity is enhanced, and it may compete with or even dominate the reaction.

Table 1: Potential Products of Electrophilic Attack on 3'-Aminoacetophenone (B120557) Oxime

| Electrophile | Reagent Example | Potential Product(s) |

| Alkylating Agent | Methyl Iodide (CH₃I) | 3'-Aminoacetophenone O-methyl oxime, N-methylated derivatives |

| Acylating Agent | Acetyl Chloride (CH₃COCl) | 3'-Aminoacetophenone O-acetyl oxime, N-acetylated derivatives |

The Beckmann rearrangement is a classic and synthetically important reaction of ketoximes, converting them into amides under acidic conditions. rsc.orgionike.comtandfonline.com For 3'-Aminoacetophenone oxime, this transformation involves the migration of the aryl group (which is anti-periplanar to the hydroxyl leaving group) to the electron-deficient nitrogen atom.

The reaction is typically catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids. rsc.orgtandfonline.com The mechanism begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti to the leaving group, resulting in the formation of a nitrilium ion intermediate. rsc.orgrsc.org Subsequent attack by water and tautomerization yields the final amide product. masterorganicchemistry.com

In the case of this compound, the Beckmann rearrangement yields N-(3-aminophenyl)acetamide. Studies on substituted acetophenone (B1666503) oximes have shown that the reaction proceeds efficiently, with electron-releasing groups on the phenyl ring often facilitating the rearrangement. tandfonline.com Catalysts such as trifluoroacetic acid (TFA) have also been employed to promote the rearrangement under milder conditions. scispace.comresearchgate.netunive.it

Reaction Scheme: Beckmann Rearrangement

Metal-Mediated and Metal-Catalyzed Transformations

The oxime functional group can act as a directing group in various transition metal-catalyzed reactions, enabling the functionalization of otherwise inert C-H bonds. This capability has led to the development of powerful methods for constructing complex molecular architectures.

The nitrogen atom of the oxime group (often after conversion to an O-ether or O-ester) can coordinate to a metal center, directing the catalyst to a specific position, typically the ortho C-H bond of the aromatic ring. This chelation-assisted strategy facilitates C-H bond cleavage and subsequent functionalization.

Rhodium(III) and Palladium(II) are prominent catalysts for these transformations. rsc.orgnih.govorganic-chemistry.orgacs.orgacs.orgrsc.org For example, Rh(III)-catalyzed annulation of acetophenone oxime derivatives with alkynes or allenoates can produce highly substituted isoquinolines. acs.org The reaction proceeds via ortho-C-H activation to form a five-membered rhodacycle intermediate, followed by insertion of the coupling partner and reductive elimination to furnish the annulated product. acs.orgrsc.org Similarly, palladium-catalyzed C-H functionalization of aromatic oximes is a known strategy for synthesizing isoquinolines. nih.govorganic-chemistry.orgacs.org In these processes, the oxime can serve as both a directing group and an internal oxidant. organic-chemistry.orgacs.org

These annulation pathways provide a convergent and atom-economical route to fused heterocyclic systems that are prevalent in medicinal chemistry and materials science.

Table 2: Examples of Metal-Catalyzed Annulation Reactions of Acetophenone Oxime Derivatives

| Metal Catalyst | Coupling Partner | Product Type |

| Rhodium(III) | Alkyne / Allenoate | Isoquinoline |

| Palladium(II) | Vinyl Azide | Isoquinoline |

The C=N double bond and the N-O single bond in the oxime group are susceptible to reduction. Aromatic oximes can be reduced to the corresponding primary amines through a four-electron process. nih.govacs.orgresearchgate.net This transformation can be achieved using various methods, including catalytic hydrogenation, dissolving metal reductions, or hydride reagents. jove.com Reagent systems like sodium borohydride (B1222165) in the presence of transition metal salts (e.g., copper(II) sulfate) are effective for reducing oximes to amines. niscpr.res.in

Electrochemical studies on aromatic oximes reveal that the reduction is initiated by the cleavage of the N-O bond to form an imine intermediate, which is then further reduced to the amine. researchgate.netacs.org The process is often pH-dependent, with diprotonation of the oxime facilitating the initial N-O bond cleavage by creating a better leaving group (H₂O). nih.govacs.org For substituted acetophenone oximes, the reduction potentials are influenced by the electronic nature of the substituents on the aromatic ring. nih.govacs.org The final product of the complete reduction of this compound would be 1-(3-aminophenyl)ethanamine. Partial reduction to the corresponding hydroxylamine (B1172632) can also be achieved under specific catalytic conditions, though this often presents challenges due to the lability of the N-O bond. researchgate.net

One-electron oxidation of the oxime group leads to the formation of a nitrogen-centered radical known as an iminoxyl radical. acs.org This reactive intermediate can be generated using various chemical oxidants (e.g., cerium(IV) ammonium (B1175870) nitrate, lead(IV) acetate (B1210297), Ag₂O) or through photosensitized electron transfer. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net

Once formed from this compound, the iminoxyl radical can participate in several types of reactions. Due to their transient nature, intramolecular reactions are often favored. beilstein-journals.org If suitable unsaturated moieties are present elsewhere in the molecule, intramolecular cyclization via addition of the radical to a C=C bond can occur. beilstein-journals.orgbeilstein-journals.org Intermolecular reactions, such as oxidative C-O coupling with dicarbonyl compounds, have also been reported. rsc.org The decomposition of iminoxyl radicals can also lead to the parent carbonyl compound and nitrogen-containing byproducts. nih.gov The specific reaction pathway taken by the iminoxyl radical derived from this compound would depend on the reaction conditions and the presence of other reagents. acs.orgbeilstein-journals.org

Dynamic Covalent Chemistry Involving Oxime Bonds

Dynamic covalent chemistry (DCC) involves covalent bonds that can be formed and broken reversibly, allowing chemical systems to adapt and change in response to stimuli. rsc.orgnih.gov Oxime bonds are particularly useful in DCC because their stability is greater than that of similar C=N bonds like imines or hydrazones, yet they can still participate in dynamic exchange reactions under specific conditions. rsc.orgrsc.org

Oxime metathesis is an exchange reaction between two oxime molecules. This reaction is a key process in creating adaptable networks and materials. rsc.org Research has shown that this exchange does not proceed at a significant rate without a catalyst. However, in the presence of a strong acid, such as p-toluenesulfonic acid (p-TSA), the reaction reaches equilibrium. rsc.org

The proposed mechanism for acid-catalyzed oxime metathesis involves the protonation of one of the oxime nitrogens by the acid catalyst. rsc.orgresearchgate.net This protonation activates the oxime, facilitating a nucleophilic attack from the second oxime molecule. Computational and experimental studies support a mechanism that proceeds through a 4-membered cyclic intermediate. rsc.org The acid catalyst is crucial as it lowers the energy of the transition states, making the reaction feasible. rsc.orgpublons.com

The kinetics of the reaction are also significantly influenced by the electronic properties of substituents on the aromatic rings of the reacting oximes. rsc.org Electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the aromatic rings can be used to tune the reaction rate. rsc.org

Table 1: Key Features of Acid-Catalyzed Oxime Metathesis

| Feature | Description | Source(s) |

|---|---|---|

| Requirement | Requires a strong acid catalyst (e.g., p-TSA) to proceed. | rsc.org |

| Proposed Mechanism | Involves protonation of the oxime followed by the formation of a 4-membered cyclic intermediate. | rsc.orgresearchgate.net |

| Reaction Control | The reaction rate can be tuned by changing the electronic nature of substituents on the aromatic ring. | rsc.org |

| Application | Used to create Covalent Adaptable Networks (CANs) and other dynamic materials. | rsc.org |

The reversible nature of the oxime bond is harnessed in the construction of dynamic supramolecular systems, such as macromolecular stars and self-healing hydrogels. rsc.orgnih.gov In these systems, the oxime linkage acts as a dynamic crosslink.

The reversibility of these linkages is typically triggered by a competitive exchange reaction under acidic conditions and sometimes at elevated temperatures. rsc.orgresearchgate.net For instance, macromolecular stars crosslinked with oxime bonds can be dissociated by introducing an excess of a monofunctional alkoxyamine or a carbonyl compound. rsc.orgrsc.org This competitor molecule shifts the equilibrium, leading to the cleavage of the crosslinks and the disassembly of the supramolecular structure. rsc.org

This dynamic behavior allows for the creation of "smart" materials that can adapt, reconfigure, or self-heal in response to specific chemical stimuli. rsc.orgnih.gov The enhanced stability of oximes compared to imines means these materials can be robust under general physiological conditions (e.g., neutral pH) and only become dynamic when a specific trigger, like acid, is applied. rsc.orgnih.gov

Hydrolytic Stability and Mechanism of Oxime Bond Cleavage

A defining characteristic of the oxime linkage is its significant hydrolytic stability, especially when compared to other imines and hydrazones. nih.govwikipedia.org In aqueous solutions, aliphatic oximes are 100 to 1000 times more resistant to hydrolysis than analogous hydrazones. wikipedia.org This stability is a primary reason for their preference in bioconjugation applications where long-term stability is required. researchgate.netdiva-portal.org

The increased stability is attributed to electronic effects. The high electronegativity of the oxygen atom in the oxime group (C=N-O) reduces the basicity of the imine nitrogen. nih.gov This makes the nitrogen less susceptible to protonation, which is the initial and rate-determining step in acid-catalyzed hydrolysis. nih.govnih.gov

Despite their stability, oxime bonds can be cleaved through hydrolysis, a reaction that is catalyzed by acid. nih.govwikipedia.org The mechanism for hydrolysis is the reverse of oxime formation. nih.gov It begins with the protonation of the oxime nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate (a hemiaminal), which then undergoes cleavage to release the corresponding carbonyl compound (an aldehyde or ketone) and hydroxylamine. nih.gov

The rate of hydrolysis is pH-dependent. While acid catalyzes the reaction, excessively low pH (typically below 3) can slow the reaction down again. This is because the attacking nucleophile required for the reverse reaction (condensation) becomes protonated and non-nucleophilic. nih.gov The hydrolysis of oximes is fastest in a mildly acidic pH range, typically around pH 4-5. nih.gov

Table 2: Comparative Hydrolytic Stability of C=N Bonds

| Linkage Type | Relative Stability | Reason for Stability/Instability | Source(s) |

|---|---|---|---|

| Imine (Schiff Base) | Least Stable | The nitrogen is more basic and readily protonated, initiating hydrolysis. | nih.gov |

| Hydrazone | Moderately Stable | The adjacent nitrogen has a negative inductive effect, reducing the basicity of the imine nitrogen. | nih.govnih.gov |

| Oxime | Most Stable | The highly electronegative oxygen atom significantly reduces the basicity of the imine nitrogen, hindering the initial protonation step required for hydrolysis. | nih.govnih.gov |

Coordination Chemistry and Metal Complexes of 3 Aminoacetophenone Oxime

Ligand Design and Diverse Binding Modes of Oxime and Amino Donors

3'-Aminoacetophenone (B120557) oxime is an effective chelating agent, primarily due to the presence of two key functional groups capable of donating electron pairs to a metal center: the amino (-NH₂) group and the oxime (=NOH) group. The oxime group is ambidentate, meaning it can coordinate to a metal ion through either its nitrogen or oxygen atom. acs.orgresearchgate.net This versatility, combined with the amino group's nitrogen donor, allows for several distinct binding modes.

The ligand can act as a bidentate chelating agent, forming a stable ring structure with a metal ion by coordinating through both the amino nitrogen and the oxime nitrogen. This chelation is a common and stable mode of binding for many transition metal complexes. Alternatively, under different stoichiometric or pH conditions, the oxime group can be deprotonated to form an oximato anion (=NO⁻), which is a strong donor and can act as a bridging ligand between two or more metal centers. This bridging capability facilitates the formation of polynuclear complexes. The presence of both a soft donor (amino nitrogen) and borderline donors (oxime nitrogen and oxygen) allows 3'-Aminoacetophenone oxime to coordinate with a wide range of transition metals, accommodating their specific electronic preferences. mdpi.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol (B145695) or methanol. researchgate.net The resulting complexes can be isolated as stable crystalline solids.

The nuclearity of the resulting complex—whether it contains a single metal ion (mononuclear) or multiple metal ions (polynuclear)—is influenced by factors such as the metal-to-ligand molar ratio, the nature of the metal ion, and the reaction conditions. When the ligand acts as a simple chelating agent, mononuclear complexes are typically formed. unesp.br However, if the oxime group is deprotonated, it can bridge two metal centers, leading to the self-assembly of polynuclear structures. uobaghdad.edu.iq The formation of such polynuclear complexes is of interest for developing materials with unique magnetic or catalytic properties.

Upon chelation, this compound forms stable five- or six-membered rings with the central metal ion, an entropically favorable process. The coordination geometry of the resulting complex is dictated by the electronic configuration and size of the metal ion, as well as the steric constraints of the ligand. Transition metal complexes of this ligand have been found to adopt several common geometries, including tetrahedral, square planar, and octahedral configurations. uobaghdad.edu.iqnsf.gov For example, metals like Co(II) and Ni(II) often form octahedral complexes by coordinating with multiple ligand molecules and/or solvent molecules, while Pd(II) complexes frequently exhibit a square planar geometry. uobaghdad.edu.iqnsf.gov

Spectroscopic and Structural Analysis of Metal-Oxime Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the donor groups are observed. For instance, the stretching vibration of the C=N bond in the oxime and the N-H bonds in the amino group typically shift to lower or higher wavenumbers, indicating their involvement in coordination. The disappearance or broadness of the O-H stretching band of the oxime group can suggest deprotonation and bridging. uobaghdad.edu.iqmdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the electronic structure of the metal center. In addition to the intra-ligand transitions (π→π*), new absorption bands often appear in the visible region. uobaghdad.edu.iq These new bands are typically assigned to d-d electronic transitions within the metal ion's d-orbitals or to ligand-to-metal charge transfer (LMCT) bands, both of which are sensitive to the coordination environment. uobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons near the donor atoms upon complexation provide evidence of coordination and can help determine the binding mode. uobaghdad.edu.iq

| Technique | Observation | Interpretation |

| FT-IR | Shift in ν(C=N), ν(N-H), and ν(O-H) bands | Coordination of amino and oxime groups to the metal center. |

| UV-Vis | Appearance of new bands in the visible region | d-d electronic transitions and/or Ligand-to-Metal Charge Transfer (LMCT). |

| NMR | Changes in chemical shifts of ligand protons/carbons | Confirmation of complex formation in solution and information on binding sites. |

| X-ray | Determination of bond lengths and angles | Unambiguous confirmation of molecular structure and coordination geometry. |

Intermolecular Interactions and Crystal Engineering in Coordination Compounds

In the solid state, the individual metal complex units of this compound are organized into extended supramolecular architectures through various non-covalent intermolecular interactions. Hydrogen bonding is a particularly significant interaction, often involving the hydrogen atoms of the amino group or the oxime's hydroxyl group acting as donors, and the oxygen or nitrogen atoms of adjacent molecules acting as acceptors. nsf.gov These hydrogen bonds can link the complexes into one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

Furthermore, the aromatic rings of the ligand can participate in π-π stacking interactions, which also contribute to the stability of the crystal packing. sciencepubco.com The study of these interactions is central to crystal engineering, a field focused on designing crystalline materials with desired physical properties by controlling the assembly of molecular building blocks.

Catalytic Applications of this compound-Derived Metal Complexes

Metal complexes derived from oxime-containing ligands, particularly palladacycles, have demonstrated significant potential as catalysts in organic synthesis. core.ac.uk While research specifically targeting this compound is specialized, complexes derived from structurally similar phenone oximes are known to be robust and highly active catalysts for a variety of carbon-carbon bond-forming reactions. acs.orgcore.ac.uk

These complexes, especially those of palladium, have shown excellent catalytic activity in fundamental cross-coupling reactions, including:

Mizoroki-Heck Reaction: Formation of a C-C bond between an alkene and an aryl halide.

Suzuki-Miyaura Coupling: Reaction of an organoboron compound with an aryl halide.

Sonogashira Coupling: Coupling of a terminal alkyne with an aryl or vinyl halide.

The stability and efficiency of these oxime-derived catalysts often surpass those of simple palladium salts, making them valuable tools for synthetic chemists. core.ac.uk The presence of the amino group on the this compound ligand can further modulate the electronic properties and stability of the catalytic species.

| Catalytic Reaction | Description |

| Mizoroki-Heck | C-C bond formation between an aryl halide and an alkene. |

| Suzuki-Miyaura | C-C bond formation between an organoboron compound and an aryl halide. |

| Sonogashira | C-C bond formation between a terminal alkyne and an aryl halide. |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to determine optimized molecular geometries, electronic properties, and relative energies of different conformations or isomers of 3'-Aminoacetophenone (B120557) oxime.

In computational studies of related compounds, such as 3'-aminoacetophenone, DFT has been used to investigate the conformational landscape. For 3'-aminoacetophenone, two primary conformers, labeled 3AA-Z and 3AA-E, are possible depending on the orientation of the acetyl group relative to the amino group. mdpi.com DFT calculations have shown that the Z-form, where the carbonyl and amino groups are on the same side, is energetically favored. mdpi.comnih.gov The energy difference between the Z and E conformers has been calculated to be approximately 5.5(1) kJ mol⁻¹. nih.gov These types of calculations provide fundamental information on the most stable structures and their relative populations at equilibrium.

For 3'-Aminoacetophenone oxime, similar DFT studies would focus on:

Optimized Geometries: Determining bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These properties are crucial for predicting reactivity.

Energetics: Computing the total electronic energy, which allows for the comparison of the stability of different isomers (e.g., E vs. Z isomers of the oxime) and conformers.

The choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-31G(d,p), def2-TZVP) is critical for the accuracy of DFT results. Calculations are often performed in the gas phase and then refined using solvation models to simulate solution-phase behavior.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and locating the transition states that connect them. For this compound, this includes its formation from 3'-aminoacetophenone and hydroxylamine (B1172632), its hydrolysis back to the ketone, and rearrangements like the Beckmann rearrangement.

A computational investigation of a reaction mechanism typically involves:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized to find their minimum energy structures on the potential energy surface.

Transition State (TS) Searching: Algorithms are used to find the first-order saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step.

Frequency Analysis: Vibrational frequency calculations are performed for all optimized structures. A minimum energy structure (reactant, product, intermediate) will have all real (positive) frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest.

For oximes, computational studies have elucidated mechanisms for various reactions, including cycloadditions and isomerizations. researchgate.net These studies reveal whether a reaction proceeds through a concerted (one-step) or stepwise mechanism.

By calculating the energies of the reactants, transition states, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactant to the transition state is the activation energy (Ea) or, more accurately in solution, the Gibbs free energy of activation (ΔG‡) .

The Gibbs free energy includes contributions from the electronic energy, zero-point vibrational energy, thermal corrections, and entropy. DFT calculations can provide all the necessary components to compute these free energies. For example, in the computationally studied E/Z isomerization of other complex oximes, the Gibbs free energy difference between isomers and the activation barrier for their interconversion were determined, revealing that at room temperature, the process is extremely unlikely due to a high energy barrier. mdpi.com

These calculated barriers are critical for predicting reaction rates and understanding why certain reaction pathways are favored over others. A lower activation barrier corresponds to a faster reaction rate.

Reactions are most often carried out in a solvent, and the solvent can have a profound effect on reaction pathways and energetics. Computational models must account for these effects. There are two main approaches:

Explicit Solvation: Individual solvent molecules are included in the calculation. This method can capture specific solute-solvent interactions like hydrogen bonding but is computationally very expensive due to the large number of atoms.

Implicit Solvation (Continuum Models): The solvent is modeled as a continuous medium with a characteristic dielectric constant. rsc.org The solute is placed in a cavity within this continuum. This approach is much more computationally efficient and is widely used. osti.gov Popular implicit solvation models include:

Polarizable Continuum Model (PCM): One of the most common methods for calculating solvation energy. rsc.org

SMD (Solvation Model based on Density): A universal solvation model that is widely used and parameterized for many solvents. github.io

COSMO (Conductor-like Screening Model): Another popular continuum model. github.io

The choice of model is crucial. For instance, in DFT calculations of oxime stereochemistry, the Conductor-like Polarizable Continuum Model (CPCM) has been used to simulate the effects of a solvent like DMSO. mdpi.com Hybrid models, which include a few explicit solvent molecules to account for specific interactions in the first solvation shell and treat the bulk solvent implicitly, offer a compromise between accuracy and cost. bohrium.com

Stereochemical Preferences and E/Z Isomerization Pathways and Stability

The C=N double bond of an oxime gives rise to geometric isomerism, resulting in E and Z isomers. Computational chemistry is a powerful tool for determining the relative stability of these isomers and the mechanism of their interconversion.

For acetophenone (B1666503) oxime, a closely related compound, computational calculations using the MM2 method showed that the E-isomer is more stable than the Z-isomer, with minimized energies of 3.65 kcal/mol and 6.88 kcal/mol, respectively. misuratau.edu.ly This greater stability of the E-isomer is consistent with experimental observations from ¹H NMR, which show it to be the major product. misuratau.edu.lyarpgweb.com

DFT calculations on other oxime systems have shown that E-isomers are often thermodynamically more stable. mdpi.com The stability can be influenced by factors such as:

Steric Hindrance: The E-isomer often has less steric repulsion between the substituent groups.

Intramolecular and Intermolecular Hydrogen Bonding: In the solid state, the E-isomer may be stabilized by intermolecular hydrogen bonds, while the Z-isomer might be stabilized by an intramolecular hydrogen bond, if a suitable acceptor is present. mdpi.com

The pathway for E/Z isomerization can also be studied computationally. The mechanism can occur via two primary pathways: rotation around the C=N bond (which involves breaking the π-bond and has a high energy barrier) or an in-plane inversion of the nitrogen atom. Computational studies on other oximes have found that the isomerization proceeds through the lower-energy in-plane inversion mechanism, characterized by a transition state with a nearly linear C=N-O arrangement. mdpi.com The calculated activation barriers for this process are often high, suggesting that interconversion at room temperature is very slow. mdpi.com

| Isomer | Minimized Energy (kcal/mol) | Relative Stability |

|---|---|---|

| E-Acetophenone oxime | 3.65 | More Stable |

| Z-Acetophenone oxime | 6.88 | Less Stable |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Structural Confirmation

Computational methods can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shift prediction being particularly valuable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. nih.gov

This predictive power is crucial for:

Assigning Spectra: Confirming the assignment of ¹H and ¹³C signals in experimental spectra, especially for complex molecules.

Distinguishing Isomers: Since the electronic environment of nuclei differs between isomers, their calculated NMR chemical shifts will also differ. By comparing the calculated shifts for both the E and Z isomers of this compound with experimental data, the correct configuration can be determined. rsc.org

The accuracy of the prediction depends heavily on the chosen computational level (functional and basis set) and the quality of the input molecular geometry. nih.govrsc.org Often, a Boltzmann-averaged chemical shift is calculated over several low-energy conformers to provide a more accurate prediction that accounts for conformational flexibility. Recent advancements have combined DFT calculations with machine learning models, such as graph neural networks, to predict chemical shifts with high accuracy and speed. nih.govnrel.gov

| Functional | Description |

|---|---|

| B3LYP | A widely used hybrid functional, often providing a good balance of accuracy and cost. |

| mPW1PW91 | A hybrid functional that has shown high accuracy for predicting NMR shifts in various studies. nih.gov |

| ωB97XD | A range-separated hybrid functional that includes empirical dispersion corrections, suitable for systems where non-covalent interactions are important. nih.gov |

| CAM-B3LYP | A long-range corrected hybrid functional, often performs well for systems with charge-transfer characteristics. |

Theoretical Studies on Host-Guest Interactions and Confinement Effects

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. This compound, with its functional groups capable of hydrogen bonding and aromatic stacking, could potentially act as a guest for various macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. frontiersin.org

Theoretical studies, particularly molecular dynamics (MD) simulations and DFT, are essential for understanding these non-covalent interactions. Computational methods can be used to:

Predict Binding Geometries: Determine the most stable orientation of the guest molecule within the host's cavity.

Calculate Binding Affinities: Compute the binding free energy (ΔG_bind) of the host-guest complex, which indicates the strength of the interaction. This is crucial for designing hosts that can selectively bind a target guest.

Analyze Intermolecular Forces: Identify the specific interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize the complex.

Study Confinement Effects: Investigate how the encapsulation of the guest molecule within the host's cavity alters its properties and reactivity. The confined environment can influence conformational preferences and the activation barriers of reactions.

All-atom molecular dynamics simulations are particularly useful for exploring the dynamic behavior of host-guest systems and for sampling the various conformations that contribute to the binding free energy. aalto.fi While specific theoretical studies on the host-guest chemistry of this compound are not widely reported, the established computational methodologies provide a clear framework for how such investigations would be conducted.

Research Applications in Organic Synthesis and Advanced Materials Science

Building Block for the Synthesis of Nitrogen-Containing Heterocyclic Systems

3'-Aminoacetophenone (B120557) oxime serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems, which are core structures in many biologically active compounds. The presence of the amino group and the oxime functionality provides reactive sites for cyclization reactions.

One notable application is in the synthesis of isoxazoles . The oxime group can undergo cyclization reactions to form the isoxazole (B147169) ring. nih.gov Various methods have been developed for isoxazole synthesis, including 1,3-dipolar cycloaddition of α,β-unsaturated ketones or 1,3-diketones. nih.gov Specifically, the use of an oxime of a ketone is a described method for creating substituted isoxazoles. nih.gov Research has demonstrated the synthesis of isoxazole derivatives by condensing different aldehydes with 3-aminoacetophenone. researchgate.net

Another significant application is in the creation of pyrazoles . While direct synthesis from 3'-aminoacetophenone oxime is a subject of ongoing research, the structural motif is relevant to pyrazole (B372694) synthesis methodologies. For instance, the reaction of 1,3-diketones with hydrazine (B178648) is a common route to pyrazoles. organic-chemistry.org Additionally, novel oxime-containing pyrazole derivatives have been synthesized through multi-step reactions involving precursors that share structural similarities with this compound. nih.gov The synthesis of pyrazolo[3,4-b]quinolines, a class of fused heterocyclic systems, can be achieved through the Friedländer condensation of o-aminoacetophenones with appropriate pyrazolones. mdpi.com

The versatility of 3'-aminoacetophenone as a starting material, from which the oxime is derived, is also evident in the synthesis of other nitrogen heterocycles. guidechem.compatsnap.comsigmaaldrich.com For example, it is a key intermediate in the production of various pharmaceuticals. patsnap.com The amino group allows for the construction of fused ring systems, as seen in the synthesis of 1H-pyrazolo[3,4-b]quinolines. uj.edu.pl

Table 1: Heterocyclic Systems Derived from this compound and Related Precursors

| Heterocyclic System | General Synthetic Approach | Key Feature of this compound Utilized |

|---|---|---|

| Isoxazoles | Cyclization of the oxime group nih.gov | Oxime functionality |

| Pyrazoles | Reaction of related dicarbonyl compounds with hydrazines organic-chemistry.org | Structural backbone for precursor synthesis |

| Pyrazolo[3,4-b]quinolines | Friedländer condensation of o-aminoacetophenones with pyrazolones mdpi.com | Amino group and acetophenone (B1666503) moiety of the precursor |

Precursor for Bioactive Compound Development in Medicinal Chemistry Research

The structural features of this compound make it an attractive starting point for the development of new bioactive compounds in medicinal chemistry. The amino group and the oxime functionality can be readily modified to generate a diverse library of derivatives for biological screening. cymitquimica.com

Research has shown that derivatives of 3'-aminoacetophenone can be used to synthesize compounds with potential therapeutic applications. For example, isoxazoles derived from 3-aminoacetophenone have been synthesized and evaluated for their anticancer and antimycobacterial activities. researchgate.net Specifically, these compounds were tested against human breast cancer cell lines (MCF-7 and MDA-MB-468) and M. tuberculosis, with some derivatives showing mild to moderate activity. researchgate.net

Furthermore, the broader class of oximes and their derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. arpgweb.com The synthesis of novel oxime-containing pyrazole derivatives has led to the discovery of regulators of apoptosis and autophagy in lung cancer cells. nih.gov

The aminoacetophenone core is a recognized pharmacophore in medicinal chemistry. 3-Aminoacetophenone itself is a precursor in the synthesis of various pharmaceuticals. guidechem.compatsnap.comchemsrc.com This highlights the potential of its oxime derivative to serve as a key intermediate for novel drug candidates.

Application in Dynamic Covalent Networks and Self-Healing Materials

The oxime functional group is a key player in the field of dynamic covalent chemistry, which is utilized in the creation of adaptive and self-healing materials. nih.gov Oxime formation is a reversible condensation reaction between a hydroxylamine (B1172632) and an aldehyde or ketone. mdpi.com This dynamic nature can be controlled by factors such as pH. mdpi.comnih.gov

While direct studies on this compound in this context are emerging, the principles of oxime-based dynamic covalent chemistry are well-established. Oxime bonds can be part of dynamic networks, allowing for the rearrangement and self-healing of polymeric materials. nih.gov For instance, the introduction of oxime linkages into polymer networks can lead to the development of Covalent Adaptable Networks (CANs). nih.gov These materials can be reprocessed and recycled while maintaining their structural integrity. nih.govrsc.org

The reversible nature of the oxime bond is central to these applications. Under certain conditions, such as changes in acidity, the bonds can break and reform, allowing the material to heal cracks or be reshaped. mdpi.comnih.gov The dynamic exchange of oximes, including metathesis reactions, has been investigated to create tunable and versatile dynamic networks. nih.govrsc.org Poly(oxime-urethanes) have been developed as a class of thermally reversible covalent polymers that exhibit catalyst-free healable and recyclable properties. pku.edu.cnacs.org

Utility in Bioconjugation Strategies for Chemical Biology Applications

Oxime ligation is a powerful and widely used bioorthogonal reaction in chemical biology. nih.govrsc.orgunivie.ac.at This reaction involves the chemoselective formation of a stable oxime bond between an aminooxy-functionalized molecule and a ketone or aldehyde-containing biomolecule. nih.govualberta.ca This technique allows for the specific labeling and modification of proteins, peptides, and other biological macromolecules under mild, physiological conditions. nih.govualberta.ca

Given its structure, this compound contains the core ketone functionality (in its precursor) that can react with aminooxy-containing probes. More directly, the oxime itself can be part of a larger molecule designed for bioconjugation. The stability of the resulting oxime linkage is a key advantage in these applications. nih.govualberta.ca

Strategies have been developed to accelerate the kinetics of oxime ligation, which can be slow at biological pH. ualberta.ca The use of catalysts, such as aniline (B41778) derivatives, can significantly improve reaction rates. nih.govualberta.ca The principles of oxime ligation have been successfully applied to create a variety of bioconjugates, including polymer-protein conjugates, peptide dendrimers, and PET imaging agents. nih.govunivie.ac.at The development of bifunctional reagents that incorporate both an aminooxy group and a catalytic moiety on the same scaffold has been explored to enhance ligation efficiency. ualberta.ca

Development of Sensory Probes and Detection Systems

The structural framework of this compound, with its combination of an aromatic ring, an amino group, and an oxime, makes it a promising scaffold for the design of chemosensors. These functional groups can act as binding sites for specific analytes, and the aromatic system can serve as a signaling unit.

Oxime-based chemosensors have been developed for the detection of various species, including metal ions. For example, an oxime-based probe, 2,4-dihydroxyacetophenone-oxime, has been shown to selectively detect arsenate ions in an aqueous medium through a "turn-on" fluorescence response. researchgate.netjst.go.jp The interaction of the oxime and hydroxyl groups with the analyte leads to a measurable change in the sensor's optical properties.

Schiff base probes, which are structurally related to oximes, are also widely used in the development of chemosensors for metal ions like Zn2+. thieme-connect.com The synthesis of new Schiff base ligands from 3-aminoacetophenone oxime has been reported, and their coordination with various metal ions has been studied. researchgate.net These studies demonstrate the potential of this compound derivatives to act as selective and sensitive probes for environmental and biological monitoring. The development of such sensors is a significant area of research, with applications in detecting heavy metal ions and other pollutants. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aminoacetophenone |

| 2,4-dihydroxyacetophenone-oxime |

| Arsenate |

| Cefdinir |

| Cyclohexanone |

| DIAD |

| Diketene |

| Ezetimibe |

| Famotidine |

| GlcNAc-3ABA-PctK |

| Hydroxylamine |

| Isoxazole |

| LiOH |

| Pactamycin |

| Pepcid |

| Ph3P |

| POCl3 |

| Pyrazole |

| Pyrazolo[3,4-b]quinoline |

| Thiourea |

| UDP-GlcNAc |

| Zn2+ |

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) for Trace Analysis and Purification

High-Performance Liquid Chromatography stands as a powerful tool for the separation, quantification, and purification of oximes from complex matrices. Its versatility allows for the development of methods tailored to the specific physicochemical properties of 3'-Aminoacetophenone (B120557) oxime.

The development of a sensitive and robust HPLC method for the quantification of 3'-Aminoacetophenone oxime involves careful optimization of several parameters to achieve high resolution, low limits of detection (LOD), and excellent reproducibility. A typical approach would employ a reversed-phase C18 column, which separates compounds based on their hydrophobicity.

A suitable mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous phase is a critical parameter to control the ionization state of the amino group in this compound, thereby influencing its retention time and peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the analyte and to separate it from impurities with different polarities.

Detection is commonly performed using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region. The selection of the optimal wavelength is crucial for maximizing sensitivity. For trace analysis, diode array detection (DAD) or mass spectrometry (MS) can be coupled with HPLC to provide both quantitative data and structural confirmation. nih.gov Method validation is a critical final step, encompassing linearity, accuracy, precision, and robustness to ensure the reliability of the analytical data. acebiolab.com

Below is an interactive data table summarizing typical parameters for an HPLC method developed for oxime analysis.

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like this compound. |

| Mobile Phase | Acetonitrile and Water/Buffer (e.g., phosphate (B84403) or acetate) | A common solvent system for reversed-phase HPLC, allowing for good separation. |

| Elution Mode | Gradient | Enables the separation of compounds with a range of polarities and reduces analysis time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and column efficiency. |

| Detection | UV at a specific wavelength (e.g., 254 nm) | The aromatic structure of the compound allows for sensitive UV detection. |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC injections. |

| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |

For highly polar or ionic oximes that exhibit poor retention on conventional reversed-phase columns, ion-pair chromatography is a valuable technique. lobachemie.comtechnologynetworks.com This method involves the addition of an ion-pairing reagent to the mobile phase. km3.com.twtcichemicals.com This reagent is typically a large, ionic molecule with a hydrophobic tail and a charge opposite to that of the analyte.

In the case of this compound, which is basic due to its amino group, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., heptanesulfonate or octanesulfonate) would be used. sigmaaldrich.com The ion-pairing reagent forms a neutral, hydrophobic ion pair with the protonated analyte in the mobile phase. This increased hydrophobicity leads to stronger interaction with the nonpolar stationary phase, resulting in increased retention and improved separation from other polar compounds.

The concentration of the ion-pairing reagent, the pH of the mobile phase, and the type of organic modifier are all critical parameters that need to be optimized to achieve the desired separation. sigmaaldrich.com Ion-pair extraction can also be utilized in sample preparation prior to HPLC analysis to selectively extract the oxime from a complex sample matrix. dtic.mil

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability for GC analysis.

Derivatization in GC-MS analysis serves to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives. jfda-online.com For this compound, both the amino and the oxime functional groups can be targeted for derivatization.

A common and effective derivatization technique is silylation . Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino and oxime groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com This process significantly reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis. nih.gov

Another strategy is acylation , using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents react with the amino group to form stable, volatile amide derivatives. The electron-capturing properties of the fluorinated acyl groups can also enhance sensitivity in certain MS detection modes. jfda-online.com

The choice of derivatization reagent and reaction conditions (temperature, time, and solvent) must be carefully optimized to ensure complete and reproducible derivatization. nih.gov

The following interactive table outlines common derivatization strategies for compounds with amino and hydroxyl groups.

| Derivatization Method | Reagent Example | Target Functional Group(s) | Advantages |

| Silylation | BSTFA, MTBSTFA | Amino (-NH2), Oxime (-NOH) | Produces volatile and thermally stable derivatives. sigmaaldrich.com |

| Acylation | TFAA, PFPA | Amino (-NH2) | Forms stable derivatives; fluorinated groups enhance detection. jfda-online.com |

Negative Ion Chemical Ionization (NICI) is a soft ionization technique in mass spectrometry that can provide high sensitivity for electrophilic compounds. gcms.cz In NICI, a reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source, where it is ionized by electrons to form a plasma of reagent gas ions and thermal electrons. wikipedia.org Analyte molecules can then capture these low-energy electrons to form negative ions.

For this compound, especially after derivatization with electrophilic groups (e.g., pentafluorobenzyl bromide reacting with the oxime hydroxyl group), NICI can offer significant advantages over traditional electron ionization (EI). The resulting derivatives have a high affinity for electron capture, leading to the formation of abundant molecular anions or characteristic fragment ions with very low background noise. researchgate.net This results in a significant enhancement in sensitivity, allowing for the detection of the analyte at ultra-trace levels. gcms.cz The selectivity of NICI is also beneficial, as it preferentially ionizes electrophilic compounds, reducing interference from matrix components. chemrxiv.org